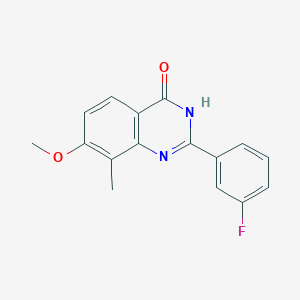
2-(3-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and are often explored for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoroaniline, 2-methoxybenzaldehyde, and methyl anthranilate.
Condensation Reaction: 3-fluoroaniline reacts with 2-methoxybenzaldehyde in the presence of an acid catalyst to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with methyl anthranilate under basic conditions to form the quinazolinone core.
Methylation: The final step involves methylation of the quinazolinone core to introduce the 8-methyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
化学反应分析
Types of Reactions
2-(3-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazolinone core.
Substitution: Halogen substitution reactions can occur at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are employed.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Halogenated quinazolinone derivatives.
科学研究应用
2-(3-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Explored for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用机制
The mechanism of action of 2-(3-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one involves:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems.
Pathways: It modulates signaling pathways involved in cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
- 2-(3-Chlorophenyl)-7-methoxy-8-methylquinazolin-4(1H)-one
- 2-(3-Bromophenyl)-7-methoxy-8-methylquinazolin-4(1H)-one
- 2-(3-Iodophenyl)-7-methoxy-8-methylquinazolin-4(1H)-one
Uniqueness
2-(3-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one is unique due to the presence of the fluorine atom, which can enhance its biological activity and metabolic stability compared to its halogenated analogs.
属性
CAS 编号 |
923275-05-2 |
|---|---|
分子式 |
C16H13FN2O2 |
分子量 |
284.28 g/mol |
IUPAC 名称 |
2-(3-fluorophenyl)-7-methoxy-8-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H13FN2O2/c1-9-13(21-2)7-6-12-14(9)18-15(19-16(12)20)10-4-3-5-11(17)8-10/h3-8H,1-2H3,(H,18,19,20) |
InChI 键 |
AJJLQHVGZQTMRE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1N=C(NC2=O)C3=CC(=CC=C3)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


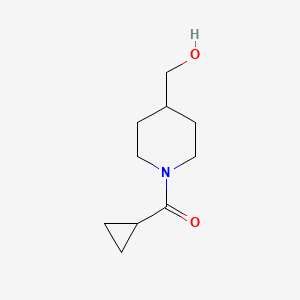
![Methyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8723041.png)
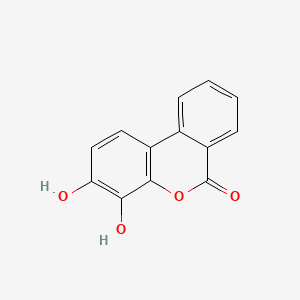
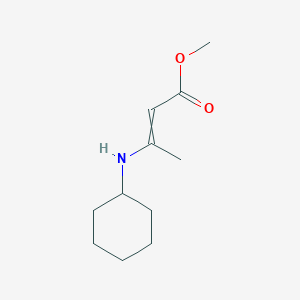
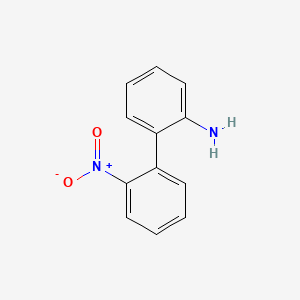
![5-Chloro-7-(2-C-methyl-b-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8723089.png)
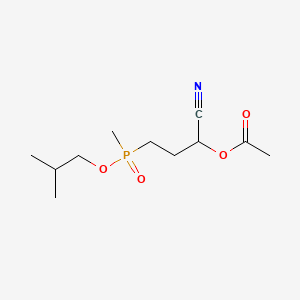
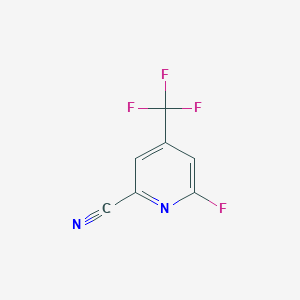
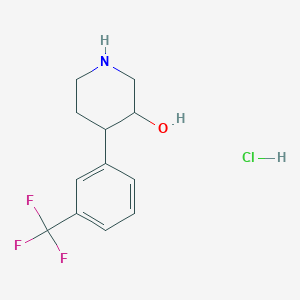
![6-chloro-3-chloromethyl-3H-oxazolo[4,5-b]pyridin-2-one](/img/structure/B8723118.png)
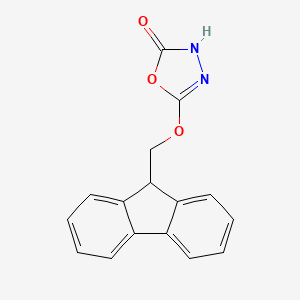
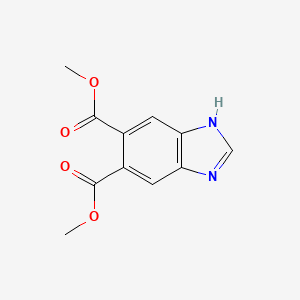
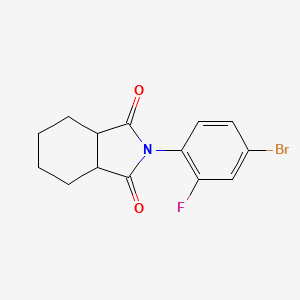
![6-Methoxybenzo[b]thiophene-3-carbaldehyde](/img/structure/B8723136.png)
